molecular formula C17H16N2O5 B11684144 2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid

2,3-dimethoxy-6-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11684144
M. Wt: 328.32 g/mol
InChI Key: ITTZWOVRBQPDEH-VCHYOVAHSA-N
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Description

2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups and a phenylformamido-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.

    Formylation: The benzoic acid is subjected to formylation to introduce the formyl group.

    Amidation: The formylated intermediate undergoes amidation with phenylformamide to form the phenylformamido-imino moiety.

    Final Product:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products:

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of amines or other reduced derivatives.

    Substitution Products: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

    2,3-Dimethoxybenzoic Acid: A simpler analog with similar methoxy groups but lacking the phenylformamido-imino moiety.

    2,6-Dimethoxybenzoic Acid: Another analog with methoxy groups at different positions.

    Phenylformamido Derivatives: Compounds with similar phenylformamido groups but different core structures.

Uniqueness: 2,3-DIMETHOXY-6-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]BENZOIC ACID is unique due to its combination of methoxy groups and the phenylformamido-imino moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

6-[(E)-(benzoylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C17H16N2O5/c1-23-13-9-8-12(14(17(21)22)15(13)24-2)10-18-19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

ITTZWOVRBQPDEH-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)C(=O)O)OC

Origin of Product

United States

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